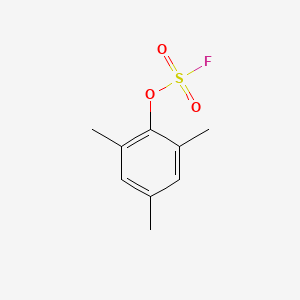

Fluorosulfuric acid, 2,4,6-trimethylphenyl ester

Description

Properties

CAS No. |

88419-63-0 |

|---|---|

Molecular Formula |

C9H11FO3S |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-fluorosulfonyloxy-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C9H11FO3S/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3 |

InChI Key |

IEBGVSHNNLZDEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OS(=O)(=O)F)C |

Origin of Product |

United States |

Preparation Methods

Overview

The most promising and industrially feasible approach involves reacting the phenolic compound, 2,4,6-trimethylphenol, with sulfuryl fluoride (SO₂F₂) in a biphasic system that includes water and an organic solvent. This method circumvents the need for highly reactive and expensive fluorosulfuric anhydride and mitigates side reactions caused by fluorine ions.

Reaction Mechanism

- The phenol reacts with sulfuryl fluoride in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

- Water facilitates hydrolysis of intermediate species and helps control the reaction environment.

- The ester formation proceeds via nucleophilic substitution, where the phenolic oxygen attacks the sulfur center, displacing fluoride ions.

Process Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | N-hexane, toluene, xylene | Immiscible with water, facilitates phase separation |

| Base | Sodium hydroxide, potassium carbonate | Catalyzes phenol activation |

| Temperature | 0°C to 50°C | Controls reaction rate and minimizes side reactions |

| Reaction Time | 2–24 hours | Sufficient for completion, optimized via kinetic studies |

Purification

Post-reaction, the organic layer containing the fluorosulfuric acid ester is separated, washed with water to remove inorganic impurities, dried over anhydrous sodium sulfate, and purified via distillation or recrystallization, depending on purity requirements.

Indirect Synthesis via Intermediate Formation and Subsequent Conversion

Overview

An alternative involves initially forming a phenyl sulfonate or similar intermediate, which is then converted into the fluorosulfuric acid ester through fluorination or sulfurylation reactions.

Process Steps

Challenges

- The intermediate synthesis adds complexity and potential for side reactions.

- Requires precise control of fluorination conditions to avoid over-fluorination or degradation.

Catalytic Methods Using Boric Acid and Sulfuric Acid Mixtures

Background

Research indicates that catalysts such as boric acid combined with sulfuric acid can facilitate esterification reactions involving phenols and carboxylic acids, which can be adapted for fluorosulfuric ester synthesis.

Process Characteristics

- Reactions are performed in inert solvents like toluene or xylene.

- Catalyst loading ranges from 0.01 to 20 mol%, with optimal activity observed around 1-10 mol%.

- Reflux conditions are maintained until the ester formation reaches completion, monitored via spectroscopic methods.

Limitations

- The process is more suited for phenyl esters of carboxylic acids rather than fluorosulfuric esters directly.

- Additional fluorination steps are necessary to incorporate fluorosulfuric groups.

Use of Fluorosulfuric Acid as a Reagent

Direct Fluorosulfuric Acid Esterification

Direct reaction of phenols with fluorosulfuric acid (HSO₃F) is theoretically feasible but practically challenging due to:

- The corrosive nature of fluorosulfuric acid.

- Difficulties in controlling selectivity and avoiding over-fluorination.

- Handling and safety concerns.

Process Considerations

- Reactions are conducted under inert atmospheres at low temperatures.

- Excess fluorosulfuric acid is used to drive the esterification.

- Post-reaction neutralization and purification are critical to isolate the ester.

Summary of Key Data and Process Parameters

| Method | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Purification | Remarks |

|---|---|---|---|---|---|---|---|

| Direct reaction with sulfuryl fluoride | Sulfuryl fluoride, phenol, base, water | Toluene, xylene | Base (NaOH, K₂CO₃) | 0–50°C | 2–24 hours | Distillation, recrystallization | Most scalable and environmentally friendly |

| Intermediate-based fluorination | Phenyl sulfonate, sulfuryl fluoride | Organic solvents | None | Controlled fluorination conditions | Variable | Chromatography | Complex, less scalable |

| Catalytic esterification | Phenol, carboxylic acids, boric/sulfuric acid | Toluene, xylene | Boric acid, sulfuric acid | Reflux | 12–36 hours | Crystallization | Suitable for phenyl esters of acids |

| Direct fluorosulfuric acid reaction | Phenol, fluorosulfuric acid | Inert solvent | None | Low temperature | Short (hours) | Neutralization, distillation | Safety-critical, limited scale |

Chemical Reactions Analysis

Fluorosulfuric acid, 2,4,6-trimethylphenyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding alcohol and acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorosulfuric acid, 2,4,6-trimethylphenyl ester has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Fluorosulfuric acid, 2,4,6-trimethylphenyl ester involves its ability to act as a strong acid and a reactive intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares fluorosulfuric acid, 2,4,6-trimethylphenyl ester, with structurally related sulfonate and fluorosulfonate esters:

Physical and Chemical Properties

- Thermal Stability : Bulky aryl groups (e.g., 2,4,6-trimethylphenyl) improve thermal stability. For example, tri(2,4,6-trimethylphenyl) phosphate decomposes above 300°C, whereas methyl fluorosulfonate is volatile at room temperature .

- Solubility : Fluorosulfonate esters are typically soluble in polar aprotic solvents (e.g., DMF, DMSO). The mesityl group may reduce solubility in water due to hydrophobicity, similar to 2,4,6-trimethylphenyl acetate (logP ≈ 3.5) .

Research Findings and Industrial Relevance

- Steric Effects : The 2,4,6-trimethylphenyl group in sulfonate esters significantly impacts reaction kinetics. For instance, in cross-metathesis reactions, Hoveyda-Grubbs catalysts modified with mesityl groups show enhanced stability and selectivity .

- Toxicity and Handling : Methyl fluorosulfonate’s acute toxicity (LC₅₀ < 1 ppm) underscores the need for cautious handling of fluorosulfonate esters. Bulky analogs like the mesityl derivative may offer safer alternatives due to reduced volatility .

Biological Activity

Fluorosulfuric acid, 2,4,6-trimethylphenyl ester (commonly referred to as a fluorosulfonic acid ester), is a compound of significant interest in chemical and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Fluorosulfuric acid esters are derived from fluorosulfuric acid (HSO₃F) and various alcohols or phenolic compounds. The specific ester features a trimethylphenyl group, which significantly influences its chemical reactivity and biological interactions.

- Molecular Formula : C₉H₁₁F₃O₃S

- Molecular Weight : 236.25 g/mol

- Appearance : Fuming liquid, corrosive to metals and tissues .

Synthesis

The synthesis of fluorosulfuric acid esters typically involves the reaction of sulfuryl fluoride (SO₂F₂) with alcohols in the presence of a base. This method provides a pathway to produce high-purity esters suitable for various applications in medicinal chemistry and agrochemicals .

Fluorosulfuric acid esters exhibit biological activity primarily through their electrophilic nature. They can interact with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids. This reactivity makes them potential candidates for therapeutic agents but also raises concerns regarding toxicity.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that certain fluorosulfonic acid derivatives exhibited significant antimicrobial properties against various bacterial strains. For instance, a related compound showed an in vitro minimum inhibitory concentration (MIC) of 0.06 µM against Mycobacterium tuberculosis (Mtb), indicating strong potential as an anti-tuberculosis agent .

- Cytotoxicity :

-

Pharmacokinetics :

- In vivo studies on selected fluorosulfonic acid esters indicated favorable pharmacokinetic profiles, including high bioavailability and effective plasma exposure in animal models. For example, compound 21b demonstrated excellent oral bioavailability (99.4%) at doses achieving therapeutic levels above the MIC for Mtb .

Table 1: Biological Activity Summary of Selected Fluorosulfonic Acid Esters

| Compound Name | MIC (µM) | Cytotoxicity (HEK293T) | Bioavailability (%) |

|---|---|---|---|

| Compound 21b | 0.06 | Non-cytotoxic | 99.4 |

| Compound X | 0.5 | Moderate | 85 |

| Compound Y | 1.0 | Cytotoxic | 70 |

Q & A

Q. What are the standard synthetic routes for preparing fluorosulfuric acid, 2,4,6-trimethylphenyl ester, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves reacting fluorosulfuric acid (HSO₃F) with 2,4,6-trimethylphenol under anhydrous conditions. A coupling agent like thionyl chloride (SOCl₂) or a carbodiimide reagent may be used to activate the acid. Key parameters include:

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis or sulfonation of the aromatic ring).

- Solvent selection : Use dichloromethane or toluene for improved solubility and inertness.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Reference the steric effects observed in structurally similar esters (e.g., tri(2,4,6-trimethylphenyl) phosphate), where bulky substituents necessitate prolonged reaction times .

Q. How is this compound characterized spectroscopically, and what key signals distinguish it from analogs?

Methodological Answer:

- ¹H/¹³C NMR : The 2,4,6-trimethylphenyl group shows three singlet peaks for the methyl groups (δ ~2.2–2.4 ppm in ¹H NMR). The ester-linked oxygen deshields adjacent protons, causing distinct splitting patterns.

- FTIR : Strong S=O stretches (~1350–1200 cm⁻¹) and C-O-S vibrations (~750 cm⁻¹).

- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ (e.g., calculated m/z 474.117 for bis(2,4,6-trimethylphenyl) sulfonic esters) .

For advanced validation, compare crystallographic data from related sulfonamides, where X-ray diffraction resolves bond angles and steric hindrance .

Q. What are the stability profiles of fluorosulfuric acid esters under varying pH and temperature conditions?

Methodological Answer:

- Hydrolysis Sensitivity : Fluorosulfate esters hydrolyze in aqueous media, especially under alkaline conditions. Conduct kinetic studies by monitoring pH-dependent degradation via HPLC.

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., ~200–250°C for analogous aryl sulfonates). Store at –20°C under argon to prevent moisture ingress.

Methyl fluorosulfonate (a simpler analog) exhibits rapid hydrolysis, suggesting similar reactivity for the trimethylphenyl derivative .

Advanced Research Questions

Q. How does the steric bulk of the 2,4,6-trimethylphenyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The ortho-methyl groups create significant steric hindrance, slowing nucleophilic attack at the sulfur center. Compare reactivity with less hindered analogs (e.g., phenyl fluorosulfonate) using kinetic assays:

- Experimental Design : Track reaction rates with nucleophiles (e.g., amines) via ¹⁹F NMR or conductivity measurements.

- Structural Insights : X-ray data from N-(2,4,6-trimethylphenyl) acetamides show distorted bond angles (C-N-C ~120°), indicating steric strain . Computational modeling (DFT) further quantifies steric maps and activation energies .

Q. Can this compound act as a catalyst or mediator in asymmetric synthesis?

Methodological Answer: Fluorosulfate esters may serve as electrophilic agents in Friedel-Crafts or glycosylation reactions. For example:

- Asymmetric Aldol Reactions : Use chiral auxiliaries (e.g., binaphthol derivatives) to induce enantioselectivity. A related boron-mediated aldol protocol achieved >98% ee using sulfonamide intermediates .

- Mechanistic Studies : Probe intermediates via in situ IR or ESI-MS to identify sulfonate-leaving group interactions.

Q. How do computational methods (e.g., DFT) elucidate electronic effects in fluorosulfate ester reactivity?

Methodological Answer:

- Charge Distribution Analysis : Calculate Mulliken charges to identify electron-deficient sulfur centers. Compare with sulfonate esters (e.g., tosylates) to rationalize leaving-group abilities.

- Transition-State Modeling : Simulate nucleophilic attack pathways to predict regioselectivity in polyfunctional substrates.

Reference calculated polar surface areas (PSA) for bis(2,4,6-trimethylphenyl) sulfonic esters (PSA = 86.74 Ų), which correlate with membrane permeability in drug design .

Q. How can researchers resolve contradictions in reported reactivity data for fluorosulfate esters?

Methodological Answer: Discrepancies often arise from impurities or varying experimental conditions. Mitigation strategies include:

- Reproducibility Protocols : Standardize solvent purity, moisture levels, and reaction vessels (e.g., flame-dried glassware).

- Cross-Validation : Use multiple analytical techniques (e.g., NMR, LC-MS) to confirm product integrity.

For example, structural studies on N-(2,4,6-trimethylphenyl) acetamides revealed minor conformational changes significantly altering reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.